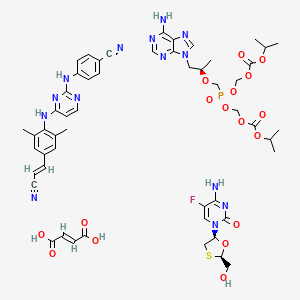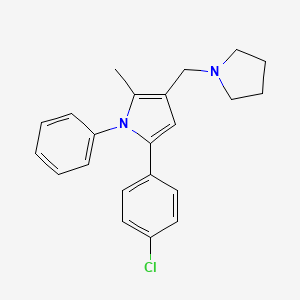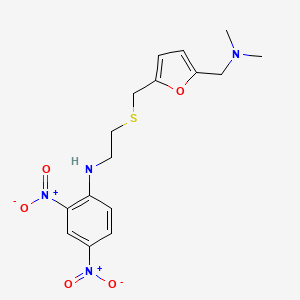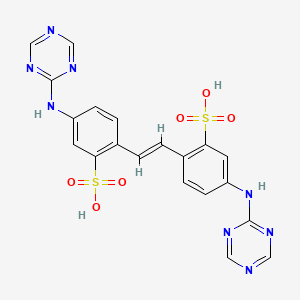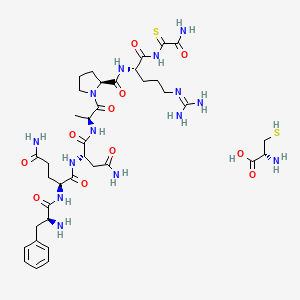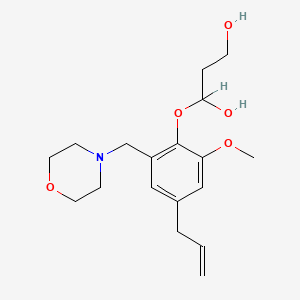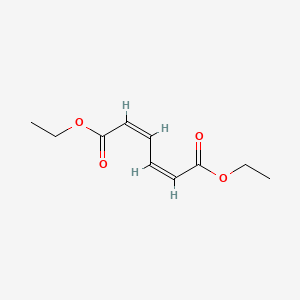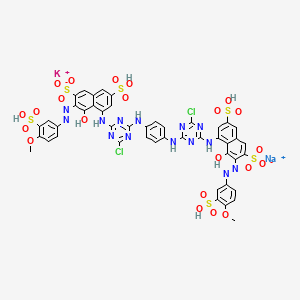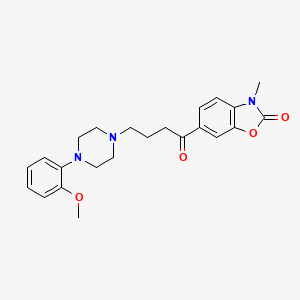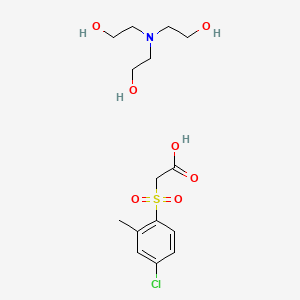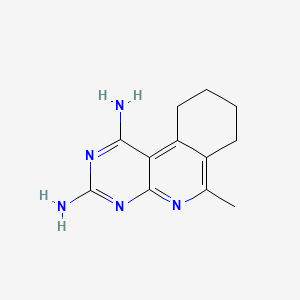
Potassium hydroxycitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium hydroxycitrate is a derivative of citric acid, commonly found in the form of potassium saltsThis compound is a structural analog of citrate and is known for its ability to inhibit the formation of calcium oxalate crystals, making it a promising candidate for various therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium hydroxycitrate can be synthesized through the reaction of hydroxycitric acid with potassium hydroxide. The reaction typically involves dissolving hydroxycitric acid in water and gradually adding potassium hydroxide while maintaining a controlled temperature. The resulting solution is then evaporated to obtain this compound in solid form .
Industrial Production Methods: Industrial production of this compound often involves the extraction of hydroxycitric acid from natural sources such as Garcinia cambogia. The extracted hydroxycitric acid is then neutralized with potassium hydroxide to form this compound. This method ensures a high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Potassium hydroxycitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its chemical structure.
Substitution: Substitution reactions can occur with other chemical groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of different hydroxycitrate derivatives .
Applications De Recherche Scientifique
Potassium hydroxycitrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Medicine: It is explored for its potential in weight management and as a therapeutic agent for kidney stones.
Industry: this compound is used in the formulation of dietary supplements and other health-related products.
Mécanisme D'action
The mechanism of action of potassium hydroxycitrate involves its ability to complex with calcium ions, thereby inhibiting the formation of calcium oxalate crystals. This action is similar to that of citrate but with a higher affinity for calcium ions. Additionally, it has been shown to enhance the expression of certain proteins involved in oxidative stress reduction, further contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Sodium hydrogen citrate: While both compounds are used in kidney stone prevention, this compound has shown superior efficacy in certain studies.
Uniqueness: this compound’s unique ability to complex with calcium ions more effectively than citrate and its potential therapeutic applications in weight management and kidney stone prevention make it a compound of significant interest in scientific research and industry .
Propriétés
Numéro CAS |
913186-35-3 |
|---|---|
Formule moléculaire |
C6H5K3O8 |
Poids moléculaire |
322.39 g/mol |
Nom IUPAC |
tripotassium;(1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O8.3K/c7-2(8)1-6(14,5(12)13)3(9)4(10)11;;;/h3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;3*+1/p-3/t3-,6+;;;/m1.../s1 |
Clé InChI |
VYYWVGGAJXBBCA-YIRLFHOGSA-K |
SMILES isomérique |
C(C(=O)[O-])[C@]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+].[K+] |
SMILES canonique |
C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


